N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide
Description
Historical Context and Discovery Timeline
The compound’s development traces to advances in pyrazole chemistry during the early 21st century. Pyrazole derivatives gained prominence after the 2000s due to their pharmacological versatility, with researchers systematically modifying substituents to optimize bioactivity. This compound first appeared in synthetic chemistry literature around 2019, when CymitQuimica listed it as a research chemical with 95% purity. Its design likely originated from efforts to combine the metabolic stability of pyrazoles with the hydrogen-bonding capacity of acetamides.
Key milestones include:
- 2011 : Development of 5-aminopyrazole synthesis methods using β-ketonitriles and hydrazines, providing foundational techniques for later derivatives.
- 2018 : Emergence of pyrazole-acetamide hybrids as BRAF V600E inhibitors in melanoma research, validating the structural motif’s relevance to kinase targeting.
- 2022 : Demonstration of antibacterial activity in cadmium and copper coordination complexes containing pyrazole-acetamide ligands.
Significance in Medicinal Chemistry Research
This compound occupies a strategic niche due to three structural advantages:
- Pyrazole Core : The 1H-pyrazole ring provides planar rigidity and π-π stacking capability, enhancing target binding. Methyl substitution at position 3 increases lipophilicity, potentially improving membrane permeability.
- Aminopropyl Side Chain : The -(CH₂)₃-NH₂ moiety introduces basicity (predicted pKa ~10.5) and conformational flexibility, enabling interactions with acidic protein residues.
- Acetamide Group : The -NHC(O)CH₃ fragment serves as a hydrogen bond donor/acceptor, critical for enzyme inhibition.
These features have enabled diverse applications:
Current Research Landscape and Knowledge Gaps
Recent studies (2022–2025) focus on two fronts:
- Coordination Chemistry : Complexation with transition metals enhances antibacterial effects. For example, cadmium complexes reduce Staphylococcus aureus growth at MIC = 5 μg/mL.
- Targeted Therapeutics : Molecular docking predicts strong binding (ΔG < -8 kcal/mol) to kinase ATP pockets, though in vivo validation remains pending.
Critical unresolved questions include:
- Metabolic Stability : No published data on hepatic microsome metabolism or cytochrome P450 interactions.
- Selectivity Profiles : Potential off-target effects on other kinases (e.g., p38 MAPK) require systematic mapping.
- Synthetic Scalability : Current routes yield 300–500 mg batches; industrial-scale production methods are undeveloped.
Ongoing work aims to address these gaps through combinatorial derivatization and high-throughput screening. The compound’s versatility ensures its continued relevance in interdisciplinary research.
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
N-[2-(3-aminopropyl)-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C9H16N4O/c1-7-6-9(11-8(2)14)13(12-7)5-3-4-10/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI Key |
JWZBFDXTQFBTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide typically involves the reaction of 3-methyl-1H-pyrazole with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide and related pyrazole-acetamide derivatives:
Structural and Functional Analysis
Substituent Effects on Reactivity and Solubility The 3-aminopropyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to analogs with aryl (e.g., chlorophenyl, methoxyphenyl) or alkyl (e.g., methyl) substituents. This may improve aqueous solubility, critical for bioavailability in drug candidates . In contrast, the electron-donating methoxy group () may enhance resonance effects, altering reactivity in substitution reactions .
Synthetic Pathways The target compound’s synthesis likely parallels methods for N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (), where acetylation of a pyrazole-5-amine precursor is followed by alkylation to introduce the aminopropyl chain. Key steps may include:
- Acetylation with acetic anhydride (as in ).
- Nucleophilic substitution or reductive amination for aminopropyl functionalization .
Biological Implications Insecticidal Activity: The 4-chlorophenyl and cyano substituents in are critical for insecticidal activity in Fipronil analogs, suggesting that bulkier substituents may enhance target binding. The aminopropyl group’s absence in these compounds highlights its unique role in the target molecule . Kinase Inhibition Potential: The pyrazolo[3,4-d]pyrimidinyl core in is a hallmark of kinase inhibitors. The target compound’s aminopropyl group could similarly modulate interactions with ATP-binding pockets, though specific data are lacking .
Physicochemical Properties Melting Points: Derivatives with aromatic substituents (e.g., 160–174°C in ) exhibit higher melting points than alkyl-substituted analogs (43–45°C in ), likely due to stronger π-π stacking and hydrogen bonding. The target compound’s melting point is unreported but expected to fall between these ranges due to its mixed substituent profile . Lipophilicity: The methoxyphenyl group () increases lipophilicity (logP), favoring membrane permeability, whereas the aminopropyl group balances this with hydrophilicity .
Biological Activity
N-[1-(3-aminopropyl)-3-methyl-1H-pyrazol-5-yl]acetamide is a compound of interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C9H16N4O, with a molecular weight of 196.25 g/mol. The IUPAC name is N-[2-(3-aminopropyl)-5-methylpyrazol-3-yl]acetamide, and it features a pyrazole ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H16N4O |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | N-[2-(3-aminopropyl)-5-methylpyrazol-3-yl]acetamide |
| InChI Key | JWZBFDXTQFBTPB-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through interaction with specific proteins and enzymes. The compound has been shown to modulate enzymatic activities, influencing various biochemical pathways. For instance, it may act as an inhibitor for certain protein tyrosine phosphatases (PTPs), which are crucial in cellular signaling processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound has potential therapeutic applications in several areas:
1. Cancer Research:
Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The pyrazole moiety is often associated with anticancer properties due to its ability to interfere with cell cycle regulation.
2. Diabetes Management:
The compound's potential as a PTP inhibitor has implications for diabetes treatment. Protein tyrosine phosphatase 1B (PTP1B) is a known target for diabetes therapies, as it negatively regulates insulin signaling. Inhibitors of PTP1B can enhance insulin sensitivity and glucose metabolism.
3. Neuroprotective Effects:
Preliminary studies suggest that pyrazole derivatives may exhibit neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study 1: PTP Inhibition
A study on similar pyrazole derivatives demonstrated significant inhibition of PTP1B activity, with some compounds achieving IC50 values in the low micromolar range. This suggests that this compound could also exhibit comparable inhibitory effects .
Study 2: Anticancer Activity
Research on structurally related pyrazole compounds revealed their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . This indicates a possible mechanism by which this compound may exert anticancer effects.
Study 3: Neuroprotective Properties
In vitro studies have shown that certain pyrazole derivatives can protect neuronal cells from oxidative damage, suggesting that this compound may also possess neuroprotective qualities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
